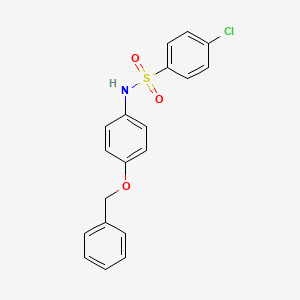
N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a 4-chloro-benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide typically involves the reaction of 4-chloro-benzenesulfonyl chloride with 4-benzyloxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of N-(4-benzyloxy-phenyl)-4-substituted-benzenesulfonamides.
Oxidation: Formation of 4-benzyloxybenzoic acid derivatives.
Reduction: Formation of N-(4-benzyloxy-phenyl)-4-amino-benzenesulfonamide.
Scientific Research Applications
N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide has been explored for various scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. Additionally, the benzyloxy group may enhance binding affinity through hydrophobic interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Benzyloxy-phenyl)-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea
- N-(4-Benzyloxy-phenyl)-4-chloro-2-nitrobenzamide
Uniqueness
N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and sulfonamide groups allows for versatile modifications and applications in various fields.
Properties
Molecular Formula |
C19H16ClNO3S |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-chloro-N-(4-phenylmethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H16ClNO3S/c20-16-6-12-19(13-7-16)25(22,23)21-17-8-10-18(11-9-17)24-14-15-4-2-1-3-5-15/h1-13,21H,14H2 |
InChI Key |
OLMXRSNADPRSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


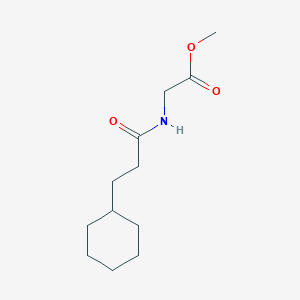
![N-(4-bromo-2-fluorophenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11174332.png)
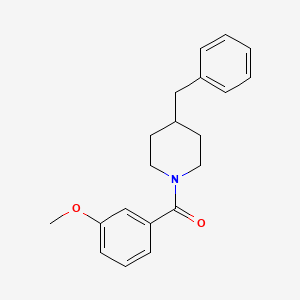
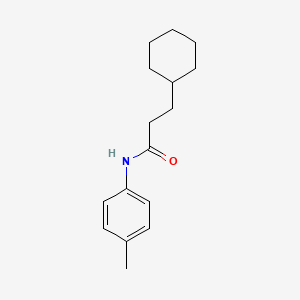
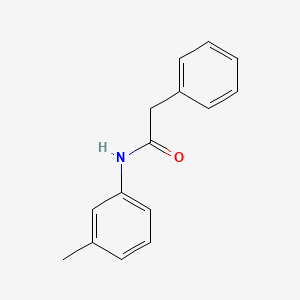
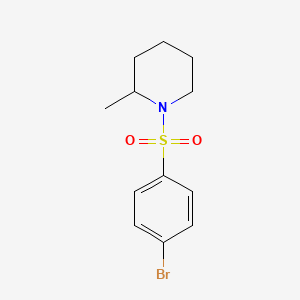
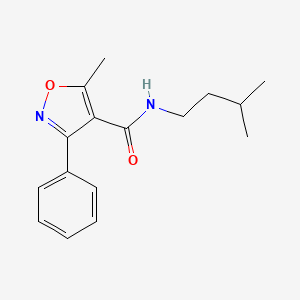


![N-(4-bromophenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11174361.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]methanesulfonamide](/img/structure/B11174380.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11174389.png)
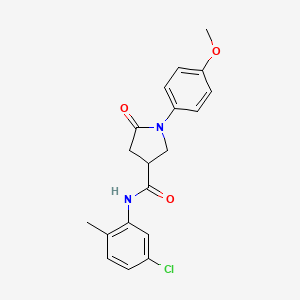
![2,6-dichloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11174416.png)
